Butabarbital-d5

Vue d'ensemble

Description

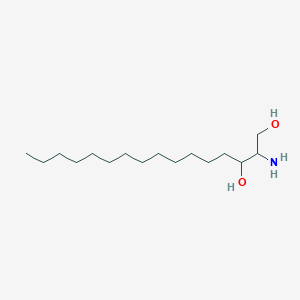

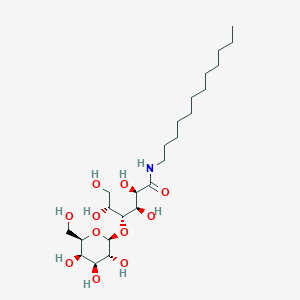

Butabarbital-d5 is a stable-labeled internal standard suitable for butabarbital testing or isotope dilution methods by GC/MS or LC/MS for clinical toxicology, forensic analysis, or pain prescription monitoring applications . It is a barbiturate prescribed as a sleep aid under the trade name Butisol .

Molecular Structure Analysis

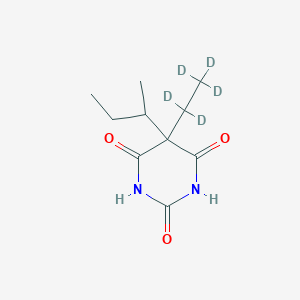

The empirical formula for Butabarbital-d5 is C10H11D5N2O3 . Its molecular weight is 217.28 . The structural formula for Butabarbital-d5 is also provided in various resources .Chemical Reactions Analysis

Barbiturates like Butabarbital-d5 are often analyzed using methods such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) . These methods are widely used for the quantitation of compounds in forensic samples .Applications De Recherche Scientifique

Global Distribution of Linear and Cyclic Volatile Methyl Siloxanes in Air

A study by Genualdi et al. (2011) investigated the global distribution of various compounds, including D5, in the atmosphere. This research could be relevant for understanding the environmental impact and distribution of Butabarbital-d5 if it shares similar physical and chemical properties with D5.

Machine Learning in Diabetes Research

The research by Kavakiotis et al. (2017) on the application of machine learning in diabetes research could offer insights into how similar methods might be applied in the study of Butabarbital-d5, particularly in analyzing large datasets or identifying patterns in its effects or applications.

Analysis of Preservatives in Various Products

Research conducted by Ochiai et al. (2002) on the determination of preservatives in various products might be relevant for methodologies in detecting and analyzing Butabarbital-d5 in different matrices, given its potential use in pharmaceutical or chemical products.

Use of D5 in Personal Care Products

A study by Montemayor et al. (2013) examined the use of D5 in personal care products. This research might provide insights into how Butabarbital-d5, if used in similar applications, could interact with the environment and human health.

Comparative Study of Sedative Compounds

Zawertailo et al. (2003) conducted a study comparing the effects of different sedative compounds, including Butabarbital (Zawertailo et al., 2003). This study could offer insights into the pharmacological properties and potential applications of Butabarbital-d5.

Bioaccumulation of Decamethylpentacyclosiloxane (D5)

Gobas et al. (2015) reviewed bioaccumulation studies involving D5 (Gobas et al., 2015). This research might be relevant for understanding the environmental behavior and potential bioaccumulation of Butabarbital-d5.

Ecological Risks of D5

Fairbrother et al. (2015) characterized the ecological risks of D5 (Fairbrother et al., 2015). This study could provide a framework for assessing the ecological impact of Butabarbital-d5.

Digital Transformation in Drug Discovery (D5 Approach)

Saito Ryuta (2022) discussed digital transformation in drug discovery, referred to as the D5 approach (Ryuta, 2022). This innovative approach could be applicable to research involving Butabarbital-d5, particularly in drug discovery and development processes.

Mécanisme D'action

Target of Action

Butabarbital-d5, like other barbiturates, primarily targets the Gamma-aminobutyric acid (GABA) receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance of excitation and inhibition in the brain .

Mode of Action

Butabarbital-d5 acts by binding to a distinct site associated with a chloride ionopore at the GABA-A receptor . This binding increases the duration of time for which the chloride ionopore is open, leading to an influx of chloride ions into the neuron . This influx hyperpolarizes the neuron, decreasing its firing rate and leading to sedation . In addition to potentiating GABA-A receptors, Butabarbital-d5 also inhibits neuronal acetylcholine and kainate receptors .

Biochemical Pathways

The primary biochemical pathway affected by Butabarbital-d5 is the GABAergic pathway . By potentiating the action of GABA, Butabarbital-d5 enhances inhibitory neurotransmission, leading to sedation . It also inhibits the action of excitatory neurotransmitters by blocking neuronal acetylcholine and kainate receptors .

Pharmacokinetics

It is known that barbiturates, in general, are metabolized in the liver and excreted in the urine . The duration of action of Butabarbital is approximately 6-8 hours , indicating its intermediate-acting nature.

Result of Action

The molecular and cellular effects of Butabarbital-d5’s action primarily involve the potentiation of inhibitory GABAergic tone and suppression of excitatory neurotransmission . This leads to a decrease in neuronal firing rate, resulting in sedation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Butabarbital-d5. It is known that the effect of barbiturates can be influenced by factors such as the patient’s age, liver function, and concurrent use of other medications

Safety and Hazards

Butabarbital-d5 is classified as a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to the central nervous system and the visual organs . It is recommended to handle it with care, using protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

5-butan-2-yl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIHAIZYIMGOAB-ZTIZGVCASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1(C(=O)NC(=O)NC1=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661836 | |

| Record name | Butabarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215565-64-2 | |

| Record name | Butabarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide](/img/structure/B3026319.png)

![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35](/img/structure/B3026323.png)

![1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one](/img/structure/B3026324.png)

![N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide](/img/structure/B3026325.png)

![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide](/img/structure/B3026328.png)